molecular formula C14H12BrFO B14020314 1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene

Cat. No.: B14020314
M. Wt: 295.15 g/mol
InChI Key: OSWMLQMMWKZBAJ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 3, and a 4-methoxybenzyl group at position 3. This structure combines electron-withdrawing halogens (Br, F) with an electron-donating methoxybenzyl substituent, creating unique electronic and steric properties.

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-3-fluoro-5-[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C14H12BrFO/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3

InChI Key

OSWMLQMMWKZBAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by reduction and nitration steps . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent type, position, and functional groups. Key differences in synthesis, physicochemical properties, and reactivity are highlighted.

Substituent Variations in Bromo-Fluoro Benzene Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Evidence Source
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene 4-methoxybenzyl C₁₄H₁₂BrFO 293.15 Discontinued; no synthesis data
1-Bromo-3-fluoro-5-(2-methylthiazol-4-ylethynyl)benzene 2-methylthiazole ethynyl C₁₂H₈BrFN₂S 295.12 57% yield; δ 7.71 ppm (triazolyl H)
1-Bromo-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene (A3) 4-methoxy, 2-methylpropenyl C₁₁H₁₁BrO 239.11 Synthesized via GP-1; purified by flash chromatography
1-Bromo-3-fluoro-5-isopropylbenzene Isopropyl C₉H₁₀BrF 217.08 CAS 112930-19-5; lower lipophilicity
1-Bromo-3-methyl-5-((4-(trifluoromethyl)benzyl)oxy)benzene 4-(trifluoromethyl)benzyloxy C₁₆H₁₃BrF₄O 377.18 CAS 2918858-45-2; enhanced EW character
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene 2-methoxyethoxymethyl C₁₁H₁₄BrFO₂ 293.13 CAS 1504282-99-8; ether-linked solubilizing group
Key Observations:
  • Electronic Effects : The 4-methoxybenzyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing trifluoromethylbenzyloxy group in . This difference impacts reactivity in electrophilic substitution or cross-coupling reactions.
  • Steric Influence : Bulky substituents like thiazole ethynyl or 4-methoxybenzyl may hinder reactions at the benzene core compared to smaller groups (e.g., isopropyl ).
  • Solubility : The methoxyethoxy methyl group in enhances solubility in polar solvents, whereas the isopropyl group in increases hydrophobicity.

Structural Isomers and Positional Effects

  • Positional Isomers : lists 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1) and 1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3), demonstrating how halogen placement alters electronic distribution and steric accessibility .
  • Methoxy Position : 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 384857-24-3) highlights how alkoxy group positioning affects redox properties and biological activity .

Biological Activity

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, like many others in its class, can interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₂BrF
  • Molecular Weight : 285.14 g/mol

This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a methoxy group (-OCH₃) that enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can participate in substitution reactions with nucleophiles, forming reactive intermediates that can interact with biomolecules such as proteins and nucleic acids. The specific pathways and interactions depend on the cellular environment and the presence of other reactants.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown potential in inducing apoptosis in human tumor cells through mechanisms involving caspase activation .
  • Antibacterial Properties : The compound has demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Its structural features may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

A study evaluating similar compounds found that those containing halogen substituents exhibited enhanced cytotoxicity against various cancer cell lines. The presence of the methoxy group was noted to increase the potency of these compounds significantly .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Control (e.g., Combretastatin-A4)1.0A549

Antibacterial Activity

In antibacterial assays, this compound showed activity against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent .

BacteriaMIC (µg/mL)
E. coliTBD
Staphylococcus aureusTBD

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